![molecular formula C28H27N3O3 B5821606 2-(4-BUTOXYPHENYL)-N'~4~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B5821606.png)
2-(4-BUTOXYPHENYL)-N'~4~-[(E)-1-(3-METHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE
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Overview
Description
2-(4-Butoxyphenyl)-N’~4~-[(E)-1-(3-methoxyphenyl)methylidene]-4-quinolinecarbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and is functionalized with butoxyphenyl and methoxyphenyl groups, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butoxyphenyl)-N’~4~-[(E)-1-(3-methoxyphenyl)methylidene]-4-quinolinecarbohydrazide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Functionalization: The quinoline core is then functionalized with butoxyphenyl and methoxyphenyl groups through nucleophilic substitution reactions.
Hydrazide Formation: The final step involves the formation of the carbohydrazide group by reacting the functionalized quinoline with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxyphenyl)-N’~4~-[(E)-1-(3-methoxyphenyl)methylidene]-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The butoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyl-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Butoxyphenyl)-N’~4~-[(E)-1-(3-methoxyphenyl)methylidene]-4-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-butoxyphenyl)-N’~4~-[(E)-1-(3-methoxyphenyl)methylidene]-4-quinolinecarbohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in biological pathways, such as DNA gyrase in bacteria or topoisomerase in cancer cells.
Pathways Involved: It can inhibit the replication of bacterial DNA or interfere with the cell cycle in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-N’~4~-[(E)-1-(3-methoxyphenyl)methylidene]-4-quinolinecarbohydrazide
- 2-(4-Ethoxyphenyl)-N’~4~-[(E)-1-(3-methoxyphenyl)methylidene]-4-quinolinecarbohydrazide
Uniqueness
2-(4-Butoxyphenyl)-N’~4~-[(E)-1-(3-methoxyphenyl)methylidene]-4-quinolinecarbohydrazide is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The butoxy group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
2-(4-butoxyphenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-3-4-16-34-22-14-12-21(13-15-22)27-18-25(24-10-5-6-11-26(24)30-27)28(32)31-29-19-20-8-7-9-23(17-20)33-2/h5-15,17-19H,3-4,16H2,1-2H3,(H,31,32)/b29-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVLRUNQNBCYPJ-VUTHCHCSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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